2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide, an amine, and a chlorobenzene . It’s likely to be used in the field of medicinal chemistry or agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group might participate in reactions with acids, while the chlorobenzene could undergo nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide might increase its solubility in water .Scientific Research Applications
Carbonic Anhydrase Inhibitor Applications
One notable application of related compounds is in the development of carbonic anhydrase inhibitors. For instance, aminozolamide, a derivative of ethoxzolamide, has been studied for its potential to lower intraocular pressure (IOP) in conditions like ocular hypertension and glaucoma. Research has shown that the effectiveness of these inhibitors can depend significantly on the formulation and delivery method, highlighting the importance of the vehicle used in topical applications. A study on aminozolamide in gel formulation demonstrated its ability to lower IOP in rabbits, primates, and humans, suggesting that similar compounds might have therapeutic applications in managing eye conditions (Lewis, Schoenwald, & Barfknecht, 1988).
Potential for Topical Anesthetic Use
Another area of research involves the use of related compounds as local anesthetics. For example, ethyl chloride and benzocaine are used for their anesthetic properties in medical settings, despite occasional reports of contact sensitivity or allergic reactions (Jl, Morera Bs, Colom Lp, & Gálvez Lozano Jm, 2009). This suggests that derivatives of benzenesulfonamide might also be explored for similar topical applications, provided they are formulated to minimize adverse reactions.
Safety and Efficacy in Therapeutic Applications
The safety and efficacy of these compounds are critical aspects of their research applications. Studies on ebrotidine, another benzenesulfonamide derivative, in the treatment of gastric ulcers and the prevention of gastroduodenal lesions highlight the importance of clinical trials in establishing the therapeutic potential of such compounds (Gedliczka et al., 1997). These studies provide a framework for evaluating new compounds, emphasizing the need for thorough investigation into their pharmacokinetics, therapeutic efficacy, and safety profiles.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c1-10-6-7-13(18-17-10)15-8-9-16-21(19,20)12-5-3-2-4-11(12)14/h2-7,16H,8-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEXBBSETANWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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